

Sulfo-NHS-LC-LC-biotin molecular weight and formula

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Compound of Interest

Compound Name: Sulfo-nhs-LC-LC-biotin

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Technical Guide: Sulfo-NHS-LC-LC-Biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Sulfo-NHS-LC-LC-Biotin**, a critical reagent for the biotinylation of proteins and other primary amine-containing molecules. This document outlines its chemical properties, detailed experimental protocols, and a visual representation of a typical workflow.

Core Properties of Sulfo-NHS-LC-LC-Biotin

Sulfo-NHS-LC-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)-6-hexanamido hexanoate) is a long-chain, amine-reactive biotinylation reagent. Its key features include a hydrophilic sulfonyl group, which imparts water solubility, and a long spacer arm, which minimizes steric hindrance during binding of the biotin moiety to avidin or streptavidin. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines (-NH2) at a pH range of 7-9 to form stable amide bonds. Due to its negative charge, **Sulfo-NHS-LC-LC-Biotin** is membrane-impermeable, making it an ideal choice for labeling cell surface proteins.



Property	Value	Reference
Molecular Weight	669.74 g/mol	[1]
Chemical Formula	C26H40N5NaO10S2	[2]
Spacer Arm Length	30.5 Å	[3][4]
Reactivity	Primary amines (-NH ₂)	[5]
Solubility	Water soluble	[3]

Experimental Protocols

The following are detailed methodologies for common applications of **Sulfo-NHS-LC-LC-Biotin**.

Biotinylation of Proteins in Solution

This protocol describes the general procedure for labeling proteins, such as antibodies, with Sulfo-NHS-LC-LC-Biotin.

Materials:

- Protein sample in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.0.
- Sulfo-NHS-LC-LC-Biotin.
- Reaction buffer (e.g., PBS, pH 8.0).
- Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).
- Desalting columns or dialysis equipment for removal of excess biotin.

Procedure:

Reagent Preparation: Immediately before use, prepare a stock solution of Sulfo-NHS-LC-LC-Biotin in water or reaction buffer. For example, dissolve 1 mg of the reagent in the appropriate volume of water to achieve a 1 mg/mL concentration.[2]



- Reaction Setup: Add the Sulfo-NHS-LC-LC-Biotin solution to the protein sample. The molar ratio of biotin to protein will determine the degree of labeling and should be optimized for the specific application. A common starting point is a 20-fold molar excess of the biotin reagent.
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
- Quenching: To stop the reaction, add quenching buffer to the mixture. The final concentration
 of the quenching agent (e.g., Tris) should be sufficient to consume any unreacted SulfoNHS-LC-LC-Biotin.
- Purification: Remove excess, non-reacted biotin using a desalting column or through dialysis against an appropriate buffer.

Biotinylation of Cell Surface Proteins

This protocol outlines the steps for labeling proteins on the surface of intact cells.

Materials:

- Cells in suspension or adherent culture.
- Ice-cold, amine-free buffer (e.g., PBS, pH 8.0).
- Sulfo-NHS-LC-LC-Biotin.
- Quenching solution (e.g., PBS containing 100 mM glycine).

Procedure:

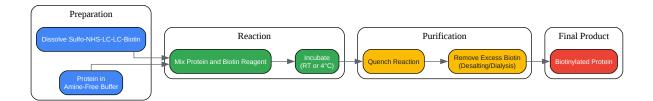
- Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10⁶ cells/mL.[6]
- Biotinylation Reaction: Add Sulfo-NHS-LC-LC-Biotin to the cell suspension. A final concentration of 10 mM is often used for labeling exosomes.[7]



- Incubation: Incubate the cells with the biotin reagent for 30 minutes at room temperature. To minimize internalization of the labeled proteins, this step can be performed at 4°C.[6]
- Quenching and Washing: To quench the reaction and remove excess biotin, wash the cells twice with a quenching solution (e.g., PBS with 100 mM glycine), followed by two washes with PBS alone.

Workflow and Pathway Visualizations

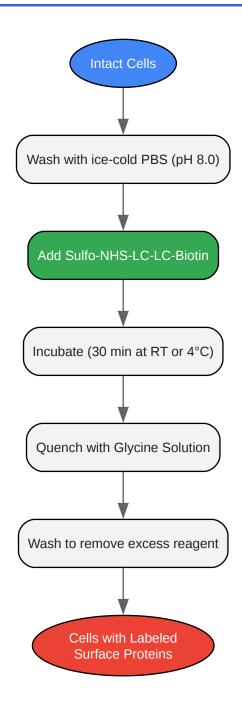
The following diagrams illustrate key processes involving **Sulfo-NHS-LC-LC-Biotin**.



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Caption: Workflow for the biotinylation of proteins using **Sulfo-NHS-LC-LC-Biotin**.





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Caption: Experimental workflow for labeling cell surface proteins.

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